Pentazocine hydrochloride is a synthetic opioid analgesic that was first developed in the 1960s. It is classified as a mixed agonist-antagonist, primarily targeting kappa-opioid receptors while exhibiting partial agonistic effects on mu-opioid receptors. This unique receptor profile allows pentazocine to provide pain relief with a lower risk of addiction compared to traditional opioids. It is commonly used for the management of moderate to severe pain, including postoperative and chronic pain scenarios.
Pentazocine hydrochloride is derived from benzomorphan, a class of compounds known for their analgesic properties. Its chemical structure can be described by the formula , and it is often referenced in pharmacological studies as a key player in pain management therapies. The compound has been marketed under various names, including Pentazocin and Pentazocina, and is classified under the category of opioid analgesics.
The synthesis of pentazocine hydrochloride involves several steps that transform simple organic compounds into the final product. A notable method includes the use of tiglic acid as a starting material, which undergoes bromination followed by decarboxylation to yield the desired intermediate. This method emphasizes low-cost raw materials and environmentally friendly practices, making it suitable for industrial production.
Pentazocine hydrochloride features a complex molecular structure characterized by multiple rings and functional groups.
Pentazocine hydrochloride can participate in various chemical reactions due to its functional groups. Key reactions include:
The compound's interactions with opioid receptors are crucial for its mechanism of action, where it acts as an agonist at kappa receptors and a partial agonist or antagonist at mu receptors .
Pentazocine hydrochloride exerts its effects through a complex mechanism involving multiple receptor interactions within the central nervous system.
Pentazocine hydrochloride possesses distinct physical and chemical properties that influence its behavior in biological systems.
These properties are significant for understanding the drug's absorption, distribution, metabolism, and excretion .
Pentazocine hydrochloride is primarily used in clinical settings for pain management due to its effective analgesic properties.
Pentazocine emerged from Sterling-Winthrop Research Institute’s systematic exploration of benzomorphan scaffolds as synthetic opioid analgesics. In 1958, chemists led by Everett May identified the 2,6-methano-3-benzazocine core as a structurally simplified alternative to morphine, retaining potent analgesia while modulating receptor engagement [1]. This scaffold diverged from traditional phenanthrene-based opioids by incorporating a rigid tricyclic system with a nitrogen bridge, enabling selective tuning of κ-opioid receptor (KOR) and μ-opioid receptor (MOR) affinity [9]. Initial synthesis commenced with 5,6,7,8-tetrahydroquinoline as the precursor, subjected to Boekelheide rearrangement to install the critical C8-hydroxyl group, followed by hydrogenation and N-alkylation with 3,3-dimethylallyl bromide to yield racemic pentazocine [1] [3]. Key modifications included:
Table 1: Key Benzomorphan Analogs from Sterling-Winthrop
Compound | R¹ (Position 3) | R² (Position 6/11) | Relative Potency |
---|---|---|---|
Baseline | H | H | 1× (Morphine) |
Phenazocine | Phenethyl | CH₃ | 3× |
Pentazocine | 3-Methylbut-2-en-1-yl | CH₃ | 0.5× |
Cyclazocine | Cyclopropylmethyl | CH₃ | 10× |
This design balanced agonist (KOR/MOR) and antagonist (partial MOR) activities, reducing addiction liability while maintaining efficacy for moderate-severe pain [1] [9].
The 1960 U.S. Patent 3,098,085 secured pentazocine’s base structure, but subsequent innovations focused on optimizing solubility, stability, and bioavailability via salt formation. Hydrochloride and lactate salts dominated early clinical formulations due to high water solubility for injectable use (15–30 mg/mL) [1] [2]. Patent DE102005005446A1 (2005) disclosed co-crystallization with succinic acid to enhance oral bioavailability beyond the hydrochloride’s ~20% [10]. Post-2010, abuse-deterrent formulations (ADFs) drove patent activity, exemplified by US8846104B2 (2014), which embedded hydrochloride in polyethylene oxide matrices resistant to extraction [2] [10].
Table 2: Evolution of Pentazocine Salt Patents (1960–2025)
Period | Patent Focus | Key Innovations | Limitations Addressed |
---|---|---|---|
1960–1979 | Base compound & salts | HCl/lactate salts for IM/IV use | Rapid onset for acute pain |
1980–1999 | Combination products | Talwin NX (HCl + naloxone HCl); Talacen (HCl + acetaminophen) | Oral abuse potential |
2000–2025 | Abuse-deterrent salts | Ionic polymer complexes; co-crystals with dicarboxylic acids | Extraction resistance |
Legal shifts influenced this landscape: Pentazocine’s 1979 reclassification as Schedule IV under the Controlled Substances Act spurred ADF development, while its Schedule III status under the UN Convention on Psychotropic Substances globalized compliance requirements [1].
Pentazocine’s chiral centers at C2, C6, and C11 generate eight stereoisomers, with clinical formulations using the racemate. The (±)-trans-(-) enantiomer exhibits 200-fold higher KOR affinity than its (+)-counterpart (Kᵢ = 0.81 nM vs. >200 nM) due to optimal interaction with Asp138 in the KOR binding pocket [3] [9]. Early synthesis yielded racemic mixtures via non-selective hydrogenation of tetrahydroquinoline intermediates [1]. Stereoselective routes emerged post-2000:
The 1983 introduction of Talwin NX (pentazocine hydrochloride + 0.5 mg naloxone hydrochloride) addressed epidemic intravenous abuse of "Ts and Blues" (pentazocine + tripelennamine) [1] [4]. Naloxone’s inclusion leverages:
Table 3: Impact of Naloxone Admixture on Abuse Metrics
Metric | Pre-1983 (Talwin) | Post-1983 (Talwin NX) | Reduction |
---|---|---|---|
DAWN ER mentions per million scripts | 18.7 | 5.6 | 70% |
DAWN ME reports per million scripts | 2.1 | 0.6 | 71% |
Recreational use prevalence | High | Negligible | >90% |
Ongoing innovation focuses on covalent tethering of naloxone to polymeric matrices (e.g., polylactide-co-glycolide), rendering mechanical separation impossible [2] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7